molecular formula C33H37NO18 B3434624 Doxorubicin CAS No. 111266-55-8

Doxorubicin

Cat. No.: B3434624
CAS No.: 111266-55-8
M. Wt: 735.6 g/mol
InChI Key: INEKNBHAPBIAFK-RUELKSSGSA-N
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Chemical Reactions Analysis

Types of Reactions: Doxorubicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function as a chemotherapy agent.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, which are produced through enzymatic processes in the body. These metabolites play a role in the drug’s therapeutic effects and its side effects .

Scientific Research Applications

Clinical Applications

Doxorubicin is utilized in treating various cancers, including:

  • Breast Cancer : Frequently used in combination regimens (e.g., AC regimen with cyclophosphamide) for both early-stage and metastatic disease.
  • Ovarian Cancer : Liposomal formulations of DOX have shown efficacy in patients resistant to platinum-based therapies .
  • Sarcomas : Effective against soft tissue and bone sarcomas.
  • Leukemias : Used in acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) treatments.
  • Lymphomas : Commonly employed in treating Hodgkin lymphoma and non-Hodgkin lymphoma.

Formulations and Delivery Methods

Recent advancements have focused on improving the delivery of this compound to enhance its therapeutic index while minimizing toxicity. Notable formulations include:

Formulation Type Description Route of Administration Key Findings
Liposomal DOXEncapsulated in liposomes to reduce cardiotoxicityIntravenous (IV)Increased survival rates in ovarian cancer patients
NanoparticlesDOX-loaded iron oxide nanoparticles for targeted therapyIVAchieved over 90% apoptotic cell death in glioblastoma cells
Immunoliposomal DOXTargeted delivery using antibodies to enhance uptake by tumor cellsIVOvercame multidrug resistance mechanisms
pH-sensitive NPsRelease DOX at acidic pH found in tumor microenvironmentsIVEnhanced tumor targeting and reduced systemic toxicity

Case Studies

  • Ovarian Cancer Treatment :
    • A study demonstrated that liposomal this compound significantly improved outcomes in patients with recurrent ovarian cancer who had failed platinum-based chemotherapy. The formulation reduced systemic toxicity while maintaining efficacy .
  • Triple-Negative Breast Cancer (TNBC) :
    • In a clinical trial involving neoadjuvant therapy with this compound and cyclophosphamide, significant pathologic complete response rates were observed, highlighting DOX's role in aggressive breast cancer subtypes .
  • Targeted Therapy Approaches :
    • Research on immunoliposomal delivery systems showed enhanced cellular uptake of this compound in EGFR-overexpressing tumors, leading to improved therapeutic outcomes compared to conventional administration methods .

Challenges and Future Directions

Despite its effectiveness, this compound is associated with significant cardiotoxicity and the development of drug resistance. Ongoing research aims to address these challenges through:

  • Combination Therapies : Combining DOX with other agents (e.g., targeted therapies or immunotherapies) to enhance efficacy while mitigating resistance.
  • Novel Delivery Systems : Developing advanced nanocarriers that can specifically target tumor cells while reducing off-target effects.
  • Biomarker Identification : Utilizing biomarkers to predict patient responses to this compound, allowing for more personalized treatment approaches.

Comparison with Similar Compounds

Doxorubicin is often compared with other anthracycline antibiotics, such as daunorubicin and epirubicin. While all these compounds share a similar mechanism of action, this compound is unique in its broader spectrum of activity and its ability to treat a wider range of cancers . Daunorubicin is primarily used for treating leukemia, while epirubicin is used for breast cancer. The differences in their chemical structures result in variations in their pharmacokinetics and toxicity profiles .

List of Similar Compounds:
  • Daunorubicin
  • Epirubicin
  • Idarubicin
  • Mitoxantrone

These compounds, like this compound, are used in chemotherapy regimens but have different indications and side effect profiles .

Properties

CAS No.

111266-55-8

Molecular Formula

C33H37NO18

Molecular Weight

735.6 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C27H29NO11.C6H8O7/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

INEKNBHAPBIAFK-RUELKSSGSA-N

impurities

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Daunorubicin
Doxorubicinone

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Color/Form

Red, crystalline solid

melting_point

399 to 401 °F (Decomposes) (NTP, 1992)
229-231 °C
230.0 °C
230 °C
MELTING POINT: 205 °C WITH DECOMP;  PKA: 8.22;  ALMOST ODORLESS;  HYGROSCOPIC /HYDROCHLORIDE/
204-205°C

physical_description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Solid

Related CAS

25316-40-9 (hydrochloride)
23214-92-8 (Parent)

solubility

Soluble (NTP, 1992)
Soluble
2% sol in water;  soluble in aqueous alcohols;  moderately soluble in anhydrous methanol;  insoluble in non-polar organic solvents
In water, 2,600 mg/L at 25 °C (est)
1.18e+00 g/L

vapor_pressure

2.5X10-23 at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxorubicin
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Doxorubicin
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Doxorubicin
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Doxorubicin

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